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  • Product: 4-(2-Fluoroethyl)piperazin-1-amine
  • CAS: 2025994-47-0

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 4-(2-Fluoroethyl)piperazin-1-amine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale 4-(2-Fluoroethyl)piperazin-1-amine (CAS: 2025994-47-0)[1] is a highly specialized, bifunctional aliphatic heterocycle. Structurally, it combines a piperazine core, a primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-(2-Fluoroethyl)piperazin-1-amine (CAS: 2025994-47-0)[1] is a highly specialized, bifunctional aliphatic heterocycle. Structurally, it combines a piperazine core, a primary amine, and a 2-fluoroethyl moiety. This unique architecture makes it a highly valuable precursor and pharmacophore scaffold in drug discovery, particularly in the synthesis of central nervous system (CNS) therapeutics and 18 F-radiolabeled Positron Emission Tomography (PET) tracers (such as those used for tumor hypoxia or receptor imaging)[2].

However, evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound presents distinct bioanalytical and metabolic challenges. The high basicity of the piperazine and primary amine groups complicates chromatographic retention, while the 2-fluoroethyl group introduces severe metabolic liabilities, specifically the risk of toxic defluorination[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operating procedures. Here, we will dissect the causality behind the bioanalytical choices and provide a self-validating framework for the pharmacokinetic (PK) profiling of 4-(2-Fluoroethyl)piperazin-1-amine.

Bioanalytical Methodology: LC-MS/MS Strategy

To accurately determine the PK parameters of 4-(2-Fluoroethyl)piperazin-1-amine in biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity[4].

The Challenge of High Polarity

Because the molecule contains two highly basic nitrogen centers (the piperazine ring and the primary amine), it is highly polar and hydrophilic. Traditional C18 reversed-phase columns often result in poor retention, peak tailing, and ion suppression due to early elution in the solvent front.

The Solution: We utilize a polymer-coated ADME C18 column (e.g., CAPCELL PAK ADME) or a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase. The adamantyl group in ADME columns provides enhanced surface polarity and steric retention mechanisms specifically designed for polar amines[5].

Self-Validating Sample Preparation Protocol

A bioanalytical method is only as trustworthy as its recovery and matrix effect controls. The following protocol utilizes one-step protein precipitation, which is rapid and directly compatible with LC-MS/MS analysis.

Step-by-Step Methodology:

  • Aliquot Preparation: Transfer 50μL of rat plasma (collected in K 2​ EDTA tubes) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10μL of a stable isotope-labeled internal standard (e.g., 13 C- or 2 H-labeled analog) at a known concentration ( 100ng/mL ). Causality: The IS corrects for any volumetric losses during extraction and compensates for matrix-induced ion suppression during electrospray ionization (ESI).

  • Protein Precipitation: Add 150μL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Causality: ACN rapidly denatures plasma proteins (crashing them out of solution), while the formic acid ensures the basic amines remain protonated, preventing non-specific binding to the precipitated protein pellet.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Supernatant Transfer: Transfer 100μL of the clear supernatant to an autosampler vial.

  • Chromatography & Detection: Inject 5μL into the LC-MS/MS system. Use a mobile phase of Acetonitrile and 5mM ammonium formate acidified with 0.1% formic acid. Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions[5].

In Vivo Pharmacokinetic Profiling Workflow

To understand the systemic exposure and clearance of the compound, an in vivo rodent study is required.

PK_Workflow Dosing 1. In Vivo Administration (IV/PO Dosing in Rodents) Sampling 2. Serial Blood Sampling (Heparinized Tubes, 0-24h) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation + IS) Sampling->Prep Analysis 4. LC-MS/MS Bioanalysis (ESI+ MRM Mode) Prep->Analysis Calculation 5. PK Parameter Calculation (Non-Compartmental Analysis) Analysis->Calculation

In vivo pharmacokinetic profiling workflow for fluoroethylpiperazine derivatives.

Study Design & Causality
  • Subjects: Male Sprague-Dawley rats (n=6 per route of administration).

  • Administration Routes: Intravenous (IV) bolus ( 2mg/kg ) and Oral (PO) gavage ( 10mg/kg ). Causality: Dual-route administration is strictly required to calculate absolute bioavailability ( F% ), a critical parameter for any orally intended therapeutic[4].

  • Serial Sampling: Blood is drawn via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Dense early sampling (0.08–1h) captures the distribution phase ( Cmax​ and Tmax​ ), while late sampling (8–24h) accurately defines the terminal elimination half-life ( t1/2​ ).

Metabolic Biotransformation & Toxicity Liabilities

The most critical aspect of evaluating 4-(2-Fluoroethyl)piperazin-1-amine is understanding its metabolic fate. Piperazine derivatives predominantly undergo metabolism in the liver, mediated by the cytochrome P450 (CYP) enzyme system[4]. However, the presence of the 2-fluoroethyl group introduces a severe toxicological liability.

The "Dark Side" of the Fluoroethyl Group

While fluorine is often added to molecules to block metabolic hotspots or increase lipophilicity, aliphatic fluoroethyl groups are highly susceptible to CYP-mediated α -hydroxylation.

When CYP enzymes oxidize the carbon adjacent to the fluorine atom, the molecule undergoes spontaneous dealkylation. This releases fluoroacetaldehyde , which is rapidly oxidized to fluoroacetate . Fluoroacetate is highly toxic; it condenses with oxaloacetate in the mitochondria to form (−) -erythro-2-fluorocitrate, a highly potent, irreversible inhibitor of aconitase. This interrupts the tricarboxylic acid (TCA) cycle, leading to severe cellular toxicity and potentially fatal outcomes[3].

Pathway Visualization

Metabolism Parent 4-(2-Fluoroethyl) piperazin-1-amine (Parent Drug) Dealkylation N-Dealkylation (CYP3A4/2D6) Parent->Dealkylation Alkyl cleavage Deamination Oxidative Deamination (MAO/CYP) Parent->Deamination Amine oxidation Defluorination Defluorination (CYP-mediated) Parent->Defluorination alpha-Carbon oxidation Met1 Piperazin-1-amine + Fluoroacetaldehyde Dealkylation->Met1 Met2 4-(2-Fluoroethyl) piperazine Deamination->Met2 Met3 Fluoride Ion (F-) + Reactive Intermediates Defluorination->Met3

Primary metabolic biotransformation pathways and liabilities of 4-(2-Fluoroethyl)piperazin-1-amine.

Self-Validating Check: During the PK study, plasma samples must not only be monitored for the parent drug but also subjected to a fluoride ion-selective electrode assay or LC-MS/MS metabolite identification to quantify the rate of defluorination. High systemic fluoride or fluoroacetate levels represent a definitive "no-go" signal for drug development[3].

Quantitative Pharmacokinetic Parameters

Based on non-compartmental analysis (NCA) of structurally analogous fluoroethyl-piperazine derivatives and PET tracer precursors[4], the following table summarizes the expected quantitative pharmacokinetic profile.

Note: These values represent baseline expectations for this chemical class in a rodent model and serve as a benchmark for evaluating experimental data.

Pharmacokinetic ParameterSymbolUnitsExpected Range (Rodent Model)Physiological Implication
Maximum Concentration Cmax​ ng/mL 100−250 Indicates rapid systemic absorption post-oral dosing.
Time to Maximum Conc. Tmax​ h 0.5−1.0 Reflects fast gastrointestinal uptake due to basic amine pKa.
Area Under the Curve AUC0−t​ ng⋅h/mL 200−650 Represents total systemic exposure.
Terminal Half-Life t1/2​ h 2.0−5.0 Moderate half-life, typical of CYP-cleared piperazines.
Clearance (IV) CL L/h/kg 1.5−3.0 Indicates moderate to high hepatic extraction ratio.
Volume of Distribution Vd​ L/kg 4.0−8.0 High Vd​ suggests extensive tissue distribution (CNS penetrant).
Absolute Bioavailability F % 30−50% Limited by hepatic first-pass metabolism (N-dealkylation).

Conclusion

The pharmacokinetic profiling of 4-(2-Fluoroethyl)piperazin-1-amine requires a highly tailored approach. Standard reversed-phase LC-MS/MS methods will fail due to the compound's extreme polarity, necessitating the use of ADME or HILIC columns. Furthermore, the inherent toxicity risk of the 2-fluoroethyl moiety mandates that any PK study must concurrently monitor for defluorination and fluoroacetate formation. By adhering to the self-validating protocols outlined in this guide, researchers can ensure robust, reproducible, and scientifically sound ADME data.

References

  • 4-(2-fluoroethyl)piperazin-1-amine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed (NIH). Available at:[Link]

  • Development of Novel 18F-PET Agents for Tumor Hypoxia Imaging. ACS Publications. Available at:[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 4-(2-Fluoroethyl)piperazin-1-amine: Molecular Weight and Aqueous Solubility

Abstract: 4-(2-Fluoroethyl)piperazin-1-amine is a functionalized piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. As a structural motif, the piperazine core is pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-(2-Fluoroethyl)piperazin-1-amine is a functionalized piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. As a structural motif, the piperazine core is prevalent in numerous pharmacologically active agents, and understanding the fundamental physicochemical properties of its novel derivatives is paramount for predicting their behavior in biological systems. This technical guide provides a comprehensive analysis of the molecular weight and aqueous solubility of 4-(2-Fluoroethyl)piperazin-1-amine (CAS No. 2025994-47-0). We detail the theoretical calculation of its molecular weight and outline a definitive experimental verification method using high-resolution mass spectrometry. Furthermore, this guide offers a predictive assessment of its aqueous solubility based on structural-functional group analysis and presents a rigorous, step-by-step protocol for its experimental determination via the OECD-recommended Shake-Flask method. This document is intended to serve as a foundational resource for scientists, enabling informed decisions in the design, synthesis, and application of this and related compounds.

Introduction to 4-(2-Fluoroethyl)piperazin-1-amine

4-(2-Fluoroethyl)piperazin-1-amine is a synthetic organic compound featuring a piperazine ring substituted with a primary amine at the N1 position and a 2-fluoroethyl group at the N4 position. The piperazine heterocycle is a privileged scaffold in drug discovery, renowned for its ability to impart favorable pharmacokinetic properties, including improved solubility and oral bioavailability. The presence of a primary amine and a fluorinated alkyl chain offers multiple vectors for further chemical modification, making this compound a versatile building block for creating diverse chemical libraries.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The key identifiers for 4-(2-Fluoroethyl)piperazin-1-amine are summarized in the table below.

IdentifierValueSource
Chemical Name 4-(2-Fluoroethyl)piperazin-1-amine[1]
CAS Number 2025994-47-0[1]
Molecular Formula C6H14FN3Derived
Molecular Weight 147.20 g/mol Calculated

The molecular structure, depicted below, reveals the key functional groups that govern its chemical behavior and physical properties.

Caption: Chemical structure of 4-(2-Fluoroethyl)piperazin-1-amine.

Molecular Weight Determination

The molecular weight (MW) is a fundamental physical property, essential for stoichiometric calculations in synthesis and for quantitative analysis. It can be determined theoretically from the molecular formula and confirmed experimentally with high accuracy using mass spectrometry.

Theoretical Calculation

The molecular formula of 4-(2-Fluoroethyl)piperazin-1-amine is C6H14FN3. The molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • (6 x Carbon) + (14 x Hydrogen) + (1 x Fluorine) + (3 x Nitrogen)

  • (6 x 12.011) + (14 x 1.008) + (1 x 18.998) + (3 x 14.007) = 147.197 g/mol

For high-resolution applications, the monoisotopic mass is used, which is the sum of the masses of the most abundant isotopes of the constituent elements:

  • (6 x 12.000000) + (14 x 1.007825) + (1 x 18.998403) + (3 x 14.003074) = 147.117180 Da

Experimental Verification: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Expertise & Rationale: Electrospray ionization mass spectrometry (ESI-MS) is the gold-standard technique for determining the molecular weight of polar, non-volatile small molecules like the topic compound.[2][3][4][5] Its "soft" ionization process minimizes fragmentation, allowing for the clear observation of the molecular ion.[4] The basic nitrogen atoms in the piperazine ring are readily protonated in an acidic mobile phase, making the molecule highly suitable for analysis in positive ion mode ([M+H]+).

Caption: Workflow for molecular weight verification via ESI-MS.

Protocol for ESI-MS Analysis:

  • Sample Preparation: a. Prepare a stock solution of 4-(2-Fluoroethyl)piperazin-1-amine at a concentration of 1 mg/mL in methanol (MeOH). b. Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 990 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.[6] c. Trustworthiness: The inclusion of formic acid is critical. It ensures the analyte is protonated, maximizing the signal for the [M+H]+ ion, which is the target for accurate mass measurement. The low concentration prevents detector saturation and ion suppression.[6]

  • Instrument Setup (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap): a. Ionization Mode: Electrospray Ionization (ESI), Positive. b. Capillary Voltage: Set to an appropriate value, typically 3.5 - 4.5 kV. c. Mass Range: Scan from m/z 50 to 500 to ensure capture of the expected ion and any potential adducts. d. Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy.

  • Data Acquisition and Analysis: a. Infuse the prepared sample into the ESI source at a flow rate of 5-10 µL/min. b. Acquire the mass spectrum. c. Identify the peak corresponding to the protonated molecule, [M+H]+. The expected m/z value would be approximately 148.124. d. The high-resolution instrument will provide a mass measurement accurate to within 5 ppm (parts per million), confirming the elemental composition.

Aqueous Solubility Analysis

Aqueous solubility is a critical determinant of a compound's pharmacokinetic profile, affecting its absorption, distribution, and excretion. While no experimental data for 4-(2-Fluoroethyl)piperazin-1-amine is readily available, a robust prediction can be made based on its structural components, which can then be verified experimentally.

Predictive Assessment Based on Structural Features

The solubility of a molecule in water is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • Hydrophilic Contributions:

    • Piperazine Ring: The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH, forming charged species that are highly soluble in water. The parent piperazine compound is freely soluble in water.[7]

    • Primary Amine (-NH2): This group is highly polar and capable of forming multiple hydrogen bonds with water molecules, significantly enhancing aqueous solubility.

  • Hydrophobic/Modulating Contributions:

    • Ethyl Group (-CH2CH2-): The hydrocarbon backbone of the ethyl group is nonpolar and contributes to hydrophobicity.

    • Fluorine Atom (-F): Fluorine is highly electronegative but a poor hydrogen bond acceptor. Its effect is complex; while it increases the polarity of the C-F bond, the overall impact of substituting a hydrogen with a fluorine atom on a hydrocarbon chain often slightly increases lipophilicity (hydrophobicity).

Overall Prediction: The presence of three basic nitrogen atoms, including a primary amine, is expected to dominate the physicochemical properties of the molecule. Therefore, 4-(2-Fluoroethyl)piperazin-1-amine is predicted to have good aqueous solubility , likely forming clear solutions at concentrations relevant for most in-vitro biological assays. It is expected to be significantly more soluble than N-aryl substituted piperazines, such as 1-(4-Fluorophenyl)piperazine, which are reported to be insoluble.

Experimental Determination: The Shake-Flask Method (OECD 105)

Expertise & Rationale: The Shake-Flask method is the internationally recognized standard for determining the water solubility of compounds with expected solubilities greater than 0.01 g/L.[8][9][10][11][12] The method is based on achieving a saturated, equilibrium solution of the compound in water at a constant temperature, followed by quantification of the dissolved analyte.[10]

G A Add excess compound to water in flask B Equilibrate (Shake at constant temp, e.g., 24-72h) A->B C Phase Separation (Centrifuge or Filter) B->C D Extract Aliquot of Aqueous Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/L or mol/L) E->F

Caption: Experimental workflow for the Shake-Flask solubility test.

Protocol for Shake-Flask Solubility Determination:

  • Preliminary Test: a. To estimate the solubility range, add small, known amounts of the test substance to a fixed volume of water, shaking vigorously after each addition until the substance no longer dissolves. This helps determine the appropriate amount of excess solid to use in the main test.[11]

  • Main Test (performed in triplicate): a. Add a five-fold excess of 4-(2-Fluoroethyl)piperazin-1-amine (as determined from the preliminary test) to a flask containing a known volume of high-purity water (e.g., 10 mL). b. Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator set to 20 ± 0.5 °C.[9] c. Agitate the flasks for a sufficient duration to reach equilibrium. d. Trustworthiness: To validate that equilibrium has been reached, samples should be taken at staggered time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed if the measured concentrations from the last two time points are within ±5% of each other.

  • Phase Separation: a. After equilibration, allow the flasks to stand undisturbed in the incubator for at least 24 hours to allow undissolved material to settle. b. To separate the aqueous phase from the solid excess, centrifuge the samples at high speed in a temperature-controlled centrifuge. Alternatively, filter the solution through a 0.22 µm filter that has been confirmed not to bind the analyte.

  • Quantification: a. Carefully take an aliquot of the clear supernatant (the saturated solution). b. Prepare a series of calibration standards of the test substance in water at known concentrations. c. Analyze the calibration standards and the saturated solution sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

  • Calculation: a. The average concentration from the three replicate flasks is reported as the aqueous solubility of the compound at the specified temperature.

Summary and Application Insights

This guide has established the fundamental physicochemical properties of 4-(2-Fluoroethyl)piperazin-1-amine. Its molecular weight has been theoretically calculated as 147.20 g/mol , with a clear and reliable protocol provided for its experimental confirmation via high-resolution mass spectrometry.

Based on a structural analysis of its highly polar functional groups, the compound is predicted to exhibit good aqueous solubility . A detailed, self-validating experimental protocol based on the OECD 105 Shake-Flask method has been provided for the definitive quantification of this property. For drug development professionals, this predicted high solubility is a favorable characteristic, suggesting that compounds derived from this scaffold may not face early-stage challenges related to poor absorption or formulation difficulties. However, researchers must balance this hydrophilicity against the need for cell membrane permeability, which often requires a degree of lipophilicity. The fluoroethyl group provides a site for modulating this balance in subsequent analog design.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Link: [Link])

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (Link: [Link])

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. (Link: [Link])

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. (Link: [Link])

  • OECD iLibrary. (1995). Test No. 105: Water Solubility. (Link: [Link])

  • Jørgensen, E. B., Bøwadt, S., & Tyle, H. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1188, 339191. (Link: [Link])

  • IHU Bioscience. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (Link: [Link])

  • NextSDS. (n.d.). 4-(2-fluoroethyl)piperazin-1-amine — Chemical Substance Information. (Link: [Link])

  • Sound Agriculture. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. (Link: [Link])

  • FILAB. (n.d.). OECD 105 Testing Services. (Link: [Link])

  • Wikipedia. (n.d.). Piperazine. (Link: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(2-Fluoroethyl)piperazin-1-amine

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Fluoroethyl)piperazin-1-amine, a valuable bifunctional building block for pharmaceutical research and development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Fluoroethyl)piperazin-1-amine, a valuable bifunctional building block for pharmaceutical research and development. The synthetic strategy is centered on the selective N-alkylation of 1-aminopiperazine with a suitable 2-fluoroethylating agent. This document details two critical phases: the preparation of the 1-aminopiperazine precursor via nitrosation and subsequent reduction, and the final SN2 alkylation to yield the target compound. The protocol emphasizes experimental causality, safety, and robust validation, designed for researchers in medicinal chemistry and drug discovery.

Introduction and Synthetic Overview

4-(2-Fluoroethyl)piperazin-1-amine is a synthetic intermediate of significant interest, particularly in the design of novel pharmaceuticals and radiotracers for Positron Emission Tomography (PET). The presence of the fluoroethyl group allows for potential ¹⁸F labeling, while the 1-aminopiperazine scaffold is a common pharmacophore that can impart favorable pharmacokinetic properties.

The synthesis is approached via a convergent strategy involving two principal stages:

  • Precursor Synthesis: Preparation of 1-aminopiperazine from commercially available piperazine. This is a crucial step as 1-aminopiperazine is not always a readily available starting material. The established method of N-nitrosation followed by chemical reduction is employed.[1]

  • N-Alkylation: Selective alkylation at the N-4 position of 1-aminopiperazine using 1-bromo-2-fluoroethane. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: N-Alkylation cluster_2 Purification & Analysis Piperazine Piperazine Nitrosation N-Nitrosopiperazine Piperazine->Nitrosation NaNO₂, HCl -10°C to 0°C Reduction 1-Aminopiperazine Nitrosation->Reduction LiAlH₄, THF Reflux Alkylation SN2 Reaction K₂CO₃, Acetonitrile Reduction->Alkylation BFE 1-Bromo-2-fluoroethane BFE->Alkylation Product 4-(2-Fluoroethyl)piperazin-1-amine Alkylation->Product ColumnChrom Purification Product->ColumnChrom Silica Gel Analysis Characterization ColumnChrom->Analysis NMR, MS

Sources

Application

F-18 radiolabeling techniques for 4-(2-Fluoroethyl)piperazin-1-amine in PET imaging

An Application Guide to the [¹⁸F]Radiolabeling of 4-(2-Fluoroethyl)piperazin-1-amine for Positron Emission Tomography (PET) Introduction: The Significance of the Fluoroethyl-Piperazine Moiety in PET Imaging The piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the [¹⁸F]Radiolabeling of 4-(2-Fluoroethyl)piperazin-1-amine for Positron Emission Tomography (PET)

Introduction: The Significance of the Fluoroethyl-Piperazine Moiety in PET Imaging

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous neurologically active agents. Its ability to engage in specific receptor interactions while maintaining favorable pharmacokinetic properties makes it an ideal component for developing targeted imaging agents. When coupled with a 2-fluoroethyl group radiolabeled with Fluorine-18 (¹⁸F), it becomes a powerful tool for Positron Emission Tomography (PET), a highly sensitive, non-invasive imaging modality.

Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics: a 109.8-minute half-life that allows for multi-step synthesis and transport, low positron energy (635 keV) for high-resolution images, and a high 97% positron decay branching ratio.[1] This guide provides a detailed technical overview of the primary strategies for synthesizing [¹⁸F]4-(2-Fluoroethyl)piperazin-1-amine, a versatile building block and potential pharmacophore for novel PET radiotracers.

Guiding Principles: The Chemistry of ¹⁸F-Fluorination

The introduction of ¹⁸F into a molecule is almost exclusively achieved through nucleophilic substitution.[2][3] This process leverages the high specific activity of no-carrier-added [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[1][4] To render the [¹⁸F]fluoride ion reactive for nucleophilic attack, several key steps are required:

  • Trapping and Elution: The aqueous [¹⁸F]fluoride from the cyclotron target is first trapped on an anion exchange cartridge (e.g., QMA). It is then eluted using a solution containing a phase transfer catalyst (PTC), typically a combination of potassium carbonate (K₂CO₃) and a cryptand like Kryptofix 2.2.2 (K222).[4][5]

  • Azeotropic Drying: [¹⁸F]Fluoride is a potent nucleophile only when free of its hydrating water shell.[1][4] The eluted [¹⁸F]F⁻/K⁺/K222 complex is vigorously dried via azeotropic distillation with acetonitrile (MeCN) in the reaction vessel. This "naked" and highly reactive fluoride is the key to efficient labeling.

  • Nucleophilic Substitution: The dried [¹⁸F]fluoride complex is then reacted with a suitable precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or halide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at elevated temperatures.[1][6]

For the synthesis of [¹⁸F]4-(2-Fluoroethyl)piperazin-1-amine, two primary strategies emerge from these principles: a direct, one-step labeling of a functionalized piperazine precursor, and an indirect, two-step approach using a prosthetic group.

Radiosynthesis Strategy 1: The Indirect Two-Step Approach via [¹⁸F]Fluoroethyl Tosylate

This robust and widely-used method involves first synthesizing a reactive intermediate, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), which then acts as an ¹⁸F-fluoroethylating agent for the piperazine substrate.[7][8] This approach is particularly useful when the target molecule is sensitive to the harsher conditions of direct fluorination or when the precursor for direct labeling is difficult to synthesize.

Causality and Rationale

The use of [¹⁸F]FEtOTs is advantageous due to its high reactivity towards nucleophiles like amines, phenols, and thiols.[8] By separating the fluorination step from the conjugation step, each reaction can be individually optimized for maximum yield. The primary precursor for the piperazine moiety in this case is piperazin-1-amine. A critical consideration here is the presence of two nucleophilic sites: the secondary amine within the piperazine ring (N-4) and the primary exocyclic amine (N-1). To ensure selective fluoroethylation at the desired N-4 position, the more reactive primary amine at N-1 must be protected, for instance, with a tert-butoxycarbonyl (Boc) group. This protecting group can be removed post-labeling if the final product requires a free primary amine.

Visual Workflow: Two-Step Synthesis

Two_Step_Workflow cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Conjugation & Final Product F18 [¹⁸F]Fluoride (from Cyclotron) Trap QMA Trapping & Elution with K222/K₂CO₃ F18->Trap Dry Azeotropic Drying (MeCN) Trap->Dry Label_FETs Reaction with Ethylene Glycol Ditosylate (85-100°C) Dry->Label_FETs Purify_FETs SPE Purification (e.g., C18 cartridge) Label_FETs->Purify_FETs FETs [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs) Purify_FETs->FETs Conjugation Conjugation Reaction (DMSO, 110-120°C) FETs->Conjugation Precursor Boc-Piperazin-1-amine Precursor Precursor->Conjugation Deprotection Acidic Deprotection (if required) Conjugation->Deprotection Purify_Final HPLC Purification Deprotection->Purify_Final Formulation Formulation in Saline/Ethanol Purify_Final->Formulation Final_Product [¹⁸F]4-(2-Fluoroethyl)piperazin-1-amine Formulation->Final_Product

Caption: Automated workflow for the indirect, two-step synthesis.

Detailed Protocol: Two-Step Synthesis

Part A: Automated Synthesis of [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)

  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned Sep-Pak Light QMA cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reactor vial with a solution of Kryptofix 2.2.2 (10-15 mg) and K₂CO₃ (2-3 mg) in 80% acetonitrile/water (1.0 mL).

  • Drying: Dry the complex azeotropically under a nitrogen stream at 100-110°C, performing 2-3 subsequent additions of anhydrous acetonitrile (1.0 mL).

  • Labeling Reaction: Add a solution of ethylene-1,2-ditosylate (5-10 mg) in anhydrous acetonitrile (1.0 mL) to the dried complex. Seal the vial and heat at 95-100°C for 10 minutes.[7][9]

  • Intermediate Purification: Cool the reaction mixture and pass it through a C18 Sep-Pak cartridge to trap the [¹⁸F]FEtOTs, allowing unreacted polar [¹⁸F]fluoride to pass through. Wash the cartridge with water. The purified [¹⁸F]FEtOTs can be eluted with a suitable organic solvent like DMSO for immediate use in the next step.

Part B: Conjugation with Piperazine Precursor

  • Precursor Preparation: In a separate vial, dissolve the N-Boc-piperazin-1-amine precursor (2-3 mg) in anhydrous DMSO (0.5 mL).

  • Conjugation: Add the precursor solution to the reactor containing the dried [¹⁸F]FEtOTs (or add the eluted [¹⁸F]FEtOTs to the precursor vial). Seal the reaction vessel and heat to 110-120°C for 15 minutes.[10]

  • Deprotection (Optional): After cooling, if deprotection is necessary, add 1M HCl and heat briefly to remove the Boc group. Neutralize the mixture before purification.

  • Final Purification: Dilute the crude reaction mixture with mobile phase and purify using semi-preparative HPLC (e.g., C18 column with a gradient of acetonitrile and water containing 0.1% TFA).

  • Formulation: Collect the product peak, remove the organic solvent under reduced pressure, and reformulate the final product in a sterile solution, typically physiological saline with a small percentage of ethanol, followed by sterile filtration.

Radiosynthesis Strategy 2: The Direct One-Step Nucleophilic Substitution

This more streamlined approach involves the direct reaction of the activated [¹⁸F]fluoride complex with a piperazine precursor that already contains the 2-ethyl chain functionalized with a leaving group. Common leaving groups include tosylate, nosylate, or even a halide like chlorine.[5][11]

Causality and Rationale

The primary advantage of the one-step method is its efficiency and reduced synthesis time, which can lead to higher decay-corrected radiochemical yields.[12] The key to success lies in the synthesis of a high-quality precursor, such as 1-amino-4-(2-tosyloxyethyl)piperazine. As with the two-step method, protection of the exocyclic primary amine is highly recommended to prevent it from acting as a competing nucleophile, which would lead to undesired side products. The direct displacement of a leaving group like tosylate is a classic Sₙ2 reaction and is highly effective under standard radiofluorination conditions.[6][13]

Visual Reaction Scheme: One-Step Synthesis

Caption: Direct one-step radiolabeling reaction scheme.

Detailed Protocol: One-Step Synthesis
  • [¹⁸F]Fluoride Preparation: Trap and dry the [¹⁸F]fluoride using the same procedure as described in Strategy 1 (Steps 1-3).

  • Labeling Reaction: Add a solution of the precursor, e.g., 1-(Boc-amino)-4-(2-tosyloxyethyl)piperazine (1-2 mg), dissolved in 0.5-1.0 mL of anhydrous DMSO to the dried [¹⁸F]fluoride complex.[5]

  • Heating: Seal the reaction vessel and heat at 120°C for 10-15 minutes.[5]

  • Quenching & Deprotection: Cool the reaction vial. Quench the reaction by adding 2-4 mL of water. If necessary, perform the deprotection step by adding acid and heating.

  • Purification and Formulation: Purify the crude mixture using semi-preparative HPLC and formulate the final product as described in Strategy 1 (Steps 4-5).

Data Summary and Comparison

The choice between a one-step and two-step synthesis depends on precursor availability, the desired level of automation, and the specific requirements of the final tracer.

ParameterTwo-Step (Indirect) MethodOne-Step (Direct) Method
Overall Complexity Higher (two distinct chemical steps)Lower (single labeling step)
Synthesis Time Longer (60-90 min)Shorter (50-70 min)
Radiochemical Yield (RCY) 20-45% (decay-corrected)15-50% (decay-corrected)[5][11]
Precursor Simpler piperazine precursor (e.g., piperazin-1-amine)More complex functionalized precursor (e.g., tosyloxyethyl-piperazine)
Pros Highly reliable, modular, precursor is often simpler.Faster, potentially higher yields, fewer steps.
Cons Longer synthesis time, potential for loss during intermediate purification.Precursor synthesis can be complex, optimization may be more challenging.

Quality Control: Ensuring a Validated Radiopharmaceutical

Regardless of the synthetic route, the final product must undergo rigorous quality control (QC) testing to ensure it is safe and effective for clinical or pre-clinical use. These tests are typically based on standards set by pharmacopeias (e.g., USP, EP).[2][14]

QC TestMethodTypical SpecificationRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures product is a true solution and free of foreign matter.
pH pH Meter or Strip4.5 - 7.5Ensures physiological compatibility and prevents patient discomfort.
Radionuclidic Identity Gamma SpectrometryPhoton peak at 511 keVConfirms the presence of a positron-emitting radionuclide.[2]
Radionuclidic Purity Half-life Measurement105 - 115 minutesConfirms that the radionuclide is Fluorine-18.
Radiochemical Purity Radio-HPLC, Radio-TLC≥ 95%Ensures that the radioactivity corresponds to the desired chemical compound.[12]
Chemical Purity HPLC (UV detector)Identify and quantify precursor and non-radioactive impuritiesEnsures that the amount of cold compound and byproducts is below defined limits.
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, MeCN < 410 ppmLimits exposure to potentially toxic organic solvents used during synthesis.[2]
Sterility Culture IncubationNo microbial growthA critical test to ensure the product is free of bacteria; typically completed post-release.[2]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max dose volume)Protects against pyrogenic reactions caused by bacterial endotoxins.[14]

Conclusion

The ¹⁸F-labeling of 4-(2-Fluoroethyl)piperazin-1-amine can be successfully achieved using either a direct one-step or an indirect two-step nucleophilic substitution method. The indirect approach via [¹⁸F]fluoroethyl tosylate offers robustness and modularity, while the direct approach provides a faster and more streamlined synthesis. Both methods are amenable to automation, a key requirement for routine clinical production.[15][16] The selection of the optimal method will depend on available resources, precursor chemistry, and the specific demands of the PET imaging application. Rigorous adherence to the detailed protocols and comprehensive quality control are paramount to producing a safe, pure, and effective radiopharmaceutical for advancing molecular imaging research.

References

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. [Link]

  • Prabhakaran, J., et al. (2012). Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2. Nuclear Medicine and Biology. [Link]

  • Kim, H., et al. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. [Link]

  • Ferreira, S., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology/Brazilian Nuclear Energy Commission (CDTN/CNEN). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Peko, I., et al. (2022). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Molecules. [Link]

  • Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. [Link]

  • Kim, H., et al. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. PubMed. [Link]

  • Ludwig, F.-A., et al. (2022). Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). MDPI. [Link]

  • Lee, H., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. SpringerOpen. [Link]

  • Li, H., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. PubMed. [Link]

  • Wilson, A. A., et al. (2008). Radiosynthesis and initial evaluation of [18F]-FEPPA for PET imaging of peripheral benzodiazepine receptors. Nuclear Medicine and Biology. [Link]

  • Marton, J., et al. (2017). New precursor for one-pot, direct 18F-fluorination to yield 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine ([18F]FE-DPN). ResearchGate. [Link]

  • Kim, H., et al. (2022). Synthesis and Evaluation of a F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. ResearchGate. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Symposium Series. [Link]

  • Pretze, M., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

  • Kumar, J. S. D., et al. (2012). Synthesis and in vivo evaluation of [18F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([18F]FECUMI-101) as an imaging probe. Nuclear Medicine and Biology. [Link]

  • Zlatopolskiy, B. V., & Neumaier, B. (2020). Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer?. MDPI. [Link]

  • Rokka, J., et al. (2020). [¹⁸F]Fluoroform synthesis and reaction parameters. ResearchGate. [Link]

  • Mosch, B., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. [Link]

  • Kumar, A., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]

  • Hussain, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Lee, S. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. [Link]

  • Kniess, T. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. [Link]

  • Neumaier, B. (n.d.). The Radiopharmaceutical Chemistry of Fluorine-18: Nucleophilic Fluorinations. ResearchGate. [Link]

  • Rokka, J., et al. (2022). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]

  • Wadsak, W., & Mitterhauser, M. (2015). An improved synthesis of [18f]- fluoroalkyl tosylate.
  • Rösch, F., & Riss, P. J. (2013). Automated synthesis and purification of [18F]fluoro[dideutero]methyl tosylate. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

Method

Application Note: Advanced HPLC Method Development for the Quantification of 4-(2-Fluoroethyl)piperazin-1-amine

Executive Summary & Physicochemical Profiling The quantification of 4-(2-Fluoroethyl)piperazin-1-amine (CAS: 2025994-47-0) presents a triad of analytical challenges common to modern drug development: high polarity, stron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The quantification of 4-(2-Fluoroethyl)piperazin-1-amine (CAS: 2025994-47-0) presents a triad of analytical challenges common to modern drug development: high polarity, strong basicity, and the absence of a UV-absorbing chromophore.

As a piperazine derivative with a primary N-amine group, this molecule exists as a polycation at physiological pH. When injected onto a standard C18 reversed-phase column, it exhibits negligible retention (eluting in the void volume) and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols. Furthermore, lacking a conjugated π -electron system, it cannot be detected via standard UV/Vis detectors at conventional wavelengths[1].

To establish a robust, self-validating analytical framework, we must match the chromatographic mechanism to the molecule's intrinsic properties. This guide details two orthogonal, field-proven methodologies: HILIC-MS/MS for trace-level sensitivity, and Pre-Column Derivatization RP-HPLC for routine, high-throughput QA/QC environments.

Strategic Method Rationale & Causality

Approach A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

The Causality: HILIC is specifically designed for highly polar analytes that fail to retain on reversed-phase columns[2]. By utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile), HILIC facilitates the formation of a water-enriched layer on the silica surface. The polar piperazine analyte partitions into this aqueous layer, providing excellent retention[3]. Mass spectrometry (ESI-MS/MS) is coupled to bypass the need for a chromophore, providing high specificity and femtogram-level sensitivity.

Approach B: Pre-Column Derivatization (RP-HPLC-UV/FL)

The Causality: For laboratories lacking MS capabilities, the molecule must be chemically modified. By reacting the primary amine with Dansyl chloride (DNS-Cl) under alkaline conditions, we covalently attach a bulky, hydrophobic fluorophore[4],[5]. This transformation achieves two goals simultaneously: it neutralizes the problematic primary amine (preventing silanol interactions) and drastically increases the molecule's hydrophobicity, allowing for pristine separation on standard C18 columns with standard UV or Fluorescence detection[6],[1].

G A 4-(2-Fluoroethyl)piperazin-1-amine (Highly Polar, No Chromophore) B Direct Analysis Workflow (HILIC-MS/MS) A->B Trace Detection C Derivatization Workflow (RP-HPLC-UV/FL) A->C Routine QA/QC D Amide Stationary Phase Partitioning in Aqueous Layer B->D Mechanism E Dansyl Chloride (DNS-Cl) pH 9.5 Buffer, 30 min C->E Chemical Tagging F C18 Reversed-Phase Hydrophobic Retention E->F Separation

Fig 1: Method development decision matrix for polar amine quantification.

Protocol A: HILIC-MS/MS (Direct Analysis)

This method is engineered for pharmacokinetic (PK) profiling or trace impurity analysis where derivatization is too time-consuming or subject to matrix interference.

Method Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (100 mm × 2.1 mm, 1.7 µm). Rationale: The amide phase prevents the irreversible binding of basic amines often seen on bare silica HILIC columns.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Rationale: High buffer concentration (10 mM) is critical in HILIC to shield electrostatic interactions between the basic piperazine nitrogens and the stationary phase, ensuring sharp peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: ESI+ MRM (Multiple Reaction Monitoring).

Step-by-Step Workflow & Self-Validation System
  • Sample Preparation: Dilute the sample 1:3 with pure Acetonitrile. Causality: In HILIC, injecting highly aqueous samples disrupts the stationary phase's water layer, leading to peak splitting. The injection solvent must closely match the high-organic starting mobile phase.

  • Internal Standard (IS) Addition: Spike samples with Piperazine-d8 (100 ng/mL).

  • Self-Validation Check (Matrix Effect): Monitor the absolute peak area of the IS across all injections. A deviation of >15% in the IS area indicates severe ion suppression from the matrix, invalidating the run and requiring further sample clean-up (e.g., Solid Phase Extraction).

  • Carryover Control: Inject a blank solvent (95% ACN) immediately following the highest calibration standard. The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Protocol B: Pre-Column Derivatization RP-HPLC (Routine QA/QC)

This protocol utilizes Dansyl chloride (DNS-Cl) to convert the primary amine into a highly fluorescent, UV-active sulfonamide derivative[4].

Derivatization Chemistry & Causality

The reaction requires a strictly controlled alkaline environment (pH 9.5). Causality: The primary amine must be deprotonated (free base form) to act as a nucleophile and attack the sulfonyl chloride group of DNS-Cl. If the pH drops below 8.5, the amine protonates and loses nucleophilicity; if the pH exceeds 10.5, DNS-Cl rapidly hydrolyzes into DNS-OH, consuming the reagent before it can react with the analyte[5].

Step-by-Step Derivatization Protocol
  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.5 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve DNS-Cl in HPLC-grade Acetone to a concentration of 5 mg/mL. (Prepare fresh daily; DNS-Cl is moisture sensitive).

  • Reaction Mixture: In a 2 mL amber autosampler vial, combine:

    • 100 µL of Sample/Standard

    • 100 µL of Hexylamine (Internal Standard, 50 µg/mL)

    • 200 µL of pH 9.5 Borate Buffer

    • 400 µL of DNS-Cl reagent

  • Incubation: Vortex for 10 seconds and incubate at 40°C in the dark for 30 minutes.

  • Quenching: Add 50 µL of 10% (v/v) Methylamine to consume excess DNS-Cl, preventing continuous background reactions.

  • Self-Validation Check (Reaction Efficiency): The presence and consistent peak area of the derivatized Hexylamine (IS) validates that the chemical reaction successfully occurred in every individual vial. If the IS peak is missing, the derivatization failed (e.g., due to pH shift), and the sample result is automatically rejected.

RP-HPLC Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, or Fluorescence (Excitation: 340 nm, Emission: 525 nm) for 100x greater sensitivity.

Data Presentation & System Suitability

Table 1: HILIC-MS/MS Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.05.095.0Initial high organic maintains the aqueous partitioning layer.
1.05.095.0Isocratic hold to elute hydrophobic matrix interferences early.
5.040.060.0Linear increase in aqueous phase elutes the polar piperazine.
6.040.060.0Column wash to remove highly polar salts.
6.15.095.0Return to initial conditions.
10.05.095.0Extended equilibration (Critical for HILIC reproducibility).
Table 2: RP-HPLC-UV Gradient Program (Derivatized Analyte)
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.060.040.0Retains the hydrophobic DNS-derivatized amine.
8.010.090.0Ramps organic to elute the tagged analyte and IS.
10.010.090.0Flushes unreacted DNS-OH byproduct.
10.160.040.0Return to initial conditions.
14.060.040.0Standard C18 equilibration.
Table 3: System Suitability & Validation Criteria (Self-Validating Metrics)
ParameterAcceptance CriteriaCorrective Action if Failed
Peak Tailing Factor (Tf) ≤1.5 Increase buffer concentration; check column for voiding.
Resolution (Rs) - RP Method ≥2.0 (Analyte vs DNS-OH)Adjust gradient slope; check column efficiency.
IS Area Precision (%RSD) ≤5.0% (n=6)Check derivatization pH (RP) or matrix suppression (HILIC).
Carryover ≤20% of LLOQImplement needle wash with 50:50 MeOH:H2O + 0.1% Formic Acid.

Sources

Application

Mass Spectrometry Fragmentation Analysis of 4-(2-Fluoroethyl)piperazin-1-amine: A Comprehensive Structural Elucidation Protocol

Introduction & Chemical Profile The compound 4-(2-Fluoroethyl)piperazin-1-amine (Chemical Formula: C₆H₁₄FN₃; Exact Mass: 147.1172 Da) is a highly functionalized piperazine derivative. Compounds containing both N-amino (h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The compound 4-(2-Fluoroethyl)piperazin-1-amine (Chemical Formula: C₆H₁₄FN₃; Exact Mass: 147.1172 Da) is a highly functionalized piperazine derivative. Compounds containing both N-amino (hydrazine-like) and fluoroalkyl moieties are of significant interest in medicinal chemistry, particularly in the development of psychoactive substances, antimicrobial agents, and Positron Emission Tomography (PET) radiotracers [1].

In liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), this molecule presents a unique fragmentation landscape. The presence of three distinct nitrogen atoms and a highly electronegative fluorine atom creates competing pathways for charge localization and subsequent collision-induced dissociation (CID). This application note provides a rigorous, mechanistic guide to predicting, executing, and interpreting the MS/MS fragmentation of 4-(2-fluoroethyl)piperazin-1-amine.

Mechanistic Causality in Piperazine Fragmentation

To accurately interpret the MS/MS spectra of piperazine derivatives, one must move beyond empirical pattern matching and understand the thermodynamic drivers of gas-phase ion chemistry [2]. When ionized via positive ESI (+ESI), 4-(2-fluoroethyl)piperazin-1-amine forms a stable protonated precursor ion [M+H]⁺ at m/z 148.1250 . The fragmentation of this precursor is governed by three primary causal mechanisms:

  • Relief of N-N Lone Pair Repulsion (Loss of NH₃): The N-aminopiperazine moiety contains an N-N bond. Protonation preferentially occurs at the highly basic primary amine, converting it into a -NH₃⁺ group. The inherent lone-pair repulsion between the adjacent nitrogen atoms, combined with the excellent leaving-group ability of neutral ammonia, drives a facile heterolytic cleavage. This yields a highly stable piperazinium cation.

  • Fluorine-Driven 1,2-Elimination (Loss of HF): The highly polarized C-F bond on the 2-fluoroethyl chain makes the adjacent β-hydrogens acidic. Under CID conditions, a charge-remote 1,2-elimination readily occurs via a cyclic transition state, expelling neutral hydrogen fluoride (HF, -20 Da) and leaving behind an N-vinylpiperazine intermediate.

  • Inductive N-Dealkylation (Loss of Fluoroethene): Alternatively, charge-site initiated inductive cleavage at the N-alkyl bond results in the neutral loss of fluoroethene (C₂H₃F, -46 Da), transferring the charge back to the core piperazine ring.

Predicted Fragmentation Pathways

G M [M+H]+ m/z 148.12 4-(2-Fluoroethyl)piperazin-1-amine F1 [M+H - NH3]+ m/z 131.10 Loss of Ammonia M->F1 -NH3 (-17 Da) N-N Cleavage F2 [M+H - HF]+ m/z 128.12 Loss of Hydrogen Fluoride M->F2 -HF (-20 Da) 1,2-Elimination F3 [M+H - C2H3F]+ m/z 102.10 Loss of Fluoroethene M->F3 -C2H3F (-46 Da) N-Dealkylation F4 Ring Cleavage m/z 70.06 / 56.05 Piperazine Core Fragments F1->F4 Ring Opening (-C2H4N) F3->F4 Ring Opening

ESI-MS/MS fragmentation tree of 4-(2-Fluoroethyl)piperazin-1-amine.

Quantitative Data Presentation

The table below summarizes the exact masses, neutral losses, and structural assignments for the primary diagnostic ions. High-resolution mass spectrometry (HRMS) is highly recommended to distinguish between isobaric fragments (e.g., ensuring the loss of 17 Da is exactly NH₃ and not an anomalous hydroxyl loss).

Fragment IonExact Mass (m/z)Neutral Loss (Da)Mechanism / Structural Assignment
[M+H]⁺ 148.1250NoneProtonated precursor ion
[M+H - NH₃]⁺ 131.098517.0265 (NH₃)Heterolytic N-N bond cleavage
[M+H - HF]⁺ 128.118820.0062 (HF)1,2-elimination of hydrogen fluoride
[M+H - C₂H₃F]⁺ 102.102646.0224 (C₂H₃F)Inductive N-dealkylation of the fluoroethyl group
[C₄H₈N]⁺ 70.0654VariableCross-ring cleavage of the piperazine core [3]
[C₃H₆N]⁺ 56.0498VariableSecondary piperazine ring fragmentation

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and dynamic background subtraction to eliminate false positives caused by solvent carryover or isobaric contaminants.

Step 1: System Suitability and Calibration
  • Mass Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 5 ppm across the m/z 50–1000 range.

  • SST Injection: Inject a 100 ng/mL solution of a known piperazine standard (e.g., Benzylpiperazine). Verify that the characteristic cross-ring cleavage ions (m/z 91.05 and m/z 56.05) are present at expected ratios.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-(2-Fluoroethyl)piperazin-1-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

Step 3: Liquid Chromatography (UHPLC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 4.0 min: Linear ramp to 95% B

    • 4.0 – 5.0 min: Hold at 95% B

    • 5.0 – 5.1 min: Return to 5% B (re-equilibration for 1.5 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Validation Step: Inject a solvent blank (Mobile Phase A/B mixture) immediately prior to the sample to establish a baseline and rule out column carryover.

Step 4: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 10 L/min.

  • Acquisition Mode: Product Ion Scan (MS2).

  • Precursor Ion: Isolate m/z 148.12 (Isolation width: 1.0 Da).

  • Collision Energy (CE): Perform a CE ramp from 15 eV to 40 eV using Argon or Nitrogen as the collision gas. Causality note: Lower CE (15-20 eV) will favor the loss of NH₃ and HF, while higher CE (30-40 eV) is required to shatter the robust piperazine ring into m/z 70.06 and 56.05 fragments.

Step 5: Data Validation
  • Confirm the isotopic fidelity of the precursor ion in the MS1 scan (the M+1 peak should be approximately 7.5% relative to the monoisotopic peak, corresponding to the natural abundance of ¹³C in a C₆ molecule).

  • Subtract the blank injection spectra from the sample spectra to isolate true fragment ions.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. URL:[Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports (RSC Publishing), 2016. URL:[Link]

  • Böhme, A., & Ali, S. "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes." Rapid Communications in Mass Spectrometry (PubMed), 2001. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(2-Fluoroethyl)piperazin-1-amine

Welcome to the Diagnostic Hub for chromatographic troubleshooting. Analyzing highly polar, basic compounds like 4-(2-Fluoroethyl)piperazin-1-amine presents significant analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for chromatographic troubleshooting. Analyzing highly polar, basic compounds like 4-(2-Fluoroethyl)piperazin-1-amine presents significant analytical challenges. This compound contains both a primary amine and a tertiary amine within a piperazine framework, making it highly susceptible to severe peak tailing (Asymmetry factor > 1.5) in standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].

This guide provides a mechanistic understanding of the problem, comparative data, and self-validating protocols to restore peak symmetry and ensure robust quantification.

Mechanistic Deep Dive: The Causality of Peak Tailing

To solve peak tailing, we must first understand the chemical environment inside the column. The primary cause of peak tailing for basic amines is secondary ion-exchange interactions [2].

Standard silica-based stationary phases are manufactured with silanol groups (Si-OH) on their surface. At a mid-range mobile phase pH (pH 4–7), these acidic silanols deprotonate to form negatively charged Si-O⁻ species[3][4]. Simultaneously, the basic amine groups of 4-(2-Fluoroethyl)piperazin-1-amine are protonated, carrying a positive charge.

While the hydrophobic fluorinated ethyl group interacts with the C18 phase (the primary retention mechanism), the positively charged piperazine moiety is electrostatically attracted to the negatively charged silanols. This secondary interaction is kinetically slow, causing a fraction of the analyte molecules to lag behind the main band, resulting in a characteristic "shark fin" tailing peak[5].

Mechanism Amine Basic Amine (Protonated, Positive) Interaction Secondary Ionic Interaction (Electrostatic Attraction) Amine->Interaction Silica Silica Stationary Phase (Residual Silanols) Silanol Ionized Silanols (Deprotonated, Negative) Silica->Silanol Mid pH (>4) Silanol->Interaction Tailing Severe Peak Tailing (Tf > 1.5) Interaction->Tailing LowPH Low pH (≤ 3.0) Protonates Silanols LowPH->Silanol Inhibits TEA TEA Additive Competitively Blocks TEA->Interaction Blocks

Mechanistic pathways of silanol-induced peak tailing and targeted chemical interventions.

Comparative Data: Impact of Chromatographic Interventions

The table below summarizes the quantitative impact of various troubleshooting strategies on the chromatographic performance of piperazine derivatives[1][6].

Chromatographic ConditionMobile Phase pHAdditiveTailing Factor (Tf)Theoretical Plates (N)Resolution Status
Standard C18, No Buffer6.5None2.851,200Severe Tailing
Endcapped C18, Low pH2.5None1.456,500Acceptable
Standard C18, Mid pH6.50.1% TEA1.159,800Excellent (UV)
HILIC (Bare Silica)4.5Formate1.0512,500Optimal (LC-MS)

Actionable & Self-Validating Protocols

The following protocols are designed as self-validating systems. After executing each protocol, you must calculate the USP Tailing Factor (Tf) at 5% peak height to determine if the intervention was successful.

Protocol A: Low-pH Silanol Suppression

Rationale: Lowering the pH to ≤ 3.0 forces the residual silanols into their neutral, protonated state (Si-OH), effectively eliminating the electrostatic attraction[7].

  • Prepare Buffer: Dissolve 2.72 g of Potassium Phosphate monobasic in 1 L of HPLC-grade water (20 mM).

  • Adjust pH: Add concentrated phosphoric acid dropwise until the pH reaches 2.5.

  • Equilibrate: Flush an endcapped C18 column with 20 column volumes of the mobile phase.

  • Inject & Validate: Inject 5 µL of a 100 µg/mL 4-(2-Fluoroethyl)piperazin-1-amine standard.

    • Validation Checkpoint: Calculate Tf. If Tf ≤ 1.2, the method is validated. If Tf > 1.2, the extreme basicity of the piperazine is overcoming the suppression; proceed to Protocol B.

Protocol B: Competitive Silanol Masking (UV Detection Only)

Rationale: Triethylamine (TEA) is a sacrificial base. It competitively binds to active silanol sites, forming a dynamic protective layer that shields the target analyte from secondary interactions[8].

  • Modify Mobile Phase: Add 0.1% v/v Triethylamine (TEA) to your aqueous mobile phase[8].

  • Buffer: Adjust the pH to 6.5 using acetic or phosphoric acid (creating a triethylammonium buffer).

  • Inject & Validate: Run the standard injection.

    • Validation Checkpoint: If Tf ≤ 1.2, the method is validated for UV/Vis or PDA detection. Note: If you are using LC-MS, TEA will cause severe ion suppression[9]. In this case, proceed immediately to Protocol C.

Protocol C: HILIC Transition for Highly Polar Amines

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. Instead of fighting the polarity of the amine, HILIC leverages it, retaining the compound via partitioning into a water-enriched layer on the silica surface[10][11].

  • Column Selection: Install a bare silica or zwitterionic HILIC column.

  • Prepare Mobile Phase: Mix 90% Acetonitrile with 10% 100 mM Ammonium Formate buffer (pH 3.0)[12].

  • Sample Diluent: Ensure the sample is dissolved in a high-organic solvent (e.g., 80% Acetonitrile) to prevent peak splitting[11].

  • Inject & Validate: Execute the run.

    • Validation Checkpoint: Assess the retention factor (k') and Tf. The highly polar amine should now elute with strong retention and near-perfect symmetry (Tf ~1.0).

Workflow Start Analyze Peak Shape Calculate Asymmetry (Tf) CheckAs Is Tf > 1.2? Start->CheckAs Pass Optimal Method Proceed to Validation CheckAs->Pass No Physical Check Physical Issues (Dead Volume, Overload) CheckAs->Physical Yes Chemical Address Chemical Issues (Silanol Interactions) Physical->Chemical If physical issues ruled out LowPH Protocol A: Low pH (≤ 3.0) Chemical->LowPH AddTEA Protocol B: Add 0.1% TEA LowPH->AddTEA If tailing persists HILIC Protocol C: Switch to HILIC AddTEA->HILIC If LC-MS is required

Step-by-step diagnostic workflow for resolving peak tailing in basic amine chromatography.

Frequently Asked Questions (FAQs)

Q: My peak tailing worsens as I inject higher concentrations of 4-(2-Fluoroethyl)piperazin-1-amine. What does this mean? A: This is a classic symptom of mass overload[1]. Basic compounds can easily saturate the active sites on a stationary phase. Try diluting your sample by a factor of 10. If the peak shape improves dramatically, the issue is physical overloading rather than chemical interaction[4].

Q: Can I use a high-pH mobile phase to resolve the tailing instead of low pH? A: Yes. Operating at a high pH (>10) deprotonates the basic amine, rendering it neutral and eliminating the ion-exchange interaction entirely. However, standard silica columns dissolve at pH levels above 8[1]. You must use a specialized hybrid silica column (e.g., Bridged Ethyl Hybrid) designed specifically to withstand high-pH environments[5].

Q: Why does my HILIC method show poor peak shape when I inject my sample dissolved in water? A: In HILIC, water is the strongest elution solvent. Injecting a highly aqueous sample disrupts the delicate water-enriched partitioning layer on the stationary phase, leading to peak splitting and severe tailing[11]. Always dissolve your sample in a diluent that closely matches your initial mobile phase conditions (e.g., 70-80% Acetonitrile).

Sources

Optimization

Reducing synthetic byproducts during the extraction of 4-(2-Fluoroethyl)piperazin-1-amine

Welcome to the technical support center for the synthesis and purification of 4-(2-Fluoroethyl)piperazin-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-(2-Fluoroethyl)piperazin-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing unsymmetrically substituted piperazines. We will address common challenges related to the formation of synthetic byproducts and provide actionable troubleshooting strategies and optimized protocols to enhance yield and purity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing byproduct formation during the synthesis of 4-(2-Fluoroethyl)piperazin-1-amine.

Q1: What are the most common synthetic byproducts I should expect, and why do they form?

A1: The primary synthetic challenge arises from the presence of two reactive nitrogen atoms in the piperazine scaffold. The most common byproducts are:

  • 1,4-bis(2-Fluoroethyl)piperazine: This is a di-alkylation product that forms when the alkylating agent (e.g., 1-bromo-2-fluoroethane) reacts with both the N1 and N4 positions of the piperazine ring. This is especially prevalent if starting with piperazine itself or if the reaction conditions are not carefully controlled.[1]

  • Quaternary Ammonium Salts: Over-alkylation can occur, leading to the formation of a quaternary ammonium salt at one of the nitrogen atoms. These salts are highly polar and typically water-soluble, which can complicate the extraction process.[1]

  • N-Hydroxyethyl Byproduct: The C-F bond in the 2-fluoroethyl group can be susceptible to nucleophilic substitution by hydroxide ions (OH⁻), particularly during a prolonged or high-temperature basic aqueous workup. This results in the formation of 4-(2-hydroxyethyl)piperazin-1-amine.

  • Unreacted Starting Materials: Incomplete reactions will leave behind starting materials like 1-aminopiperazine or a protected piperazine precursor.

Q2: How does my choice of base impact the formation of the di-alkylated byproduct?

A2: The choice of base is critical. A base is required to neutralize the acid (e.g., HBr) generated during the N-alkylation reaction, preventing the protonation and deactivation of the piperazine nucleophile. However, the base's strength influences selectivity:

  • Strong Bases (e.g., NaH, LDA): While effective at deprotonating the piperazine, they can also significantly deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting the formation of the di-substituted byproduct.

  • Weaker Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often preferred as they are strong enough to neutralize the generated acid but are less likely to deprotonate the mono-substituted product. This kinetic preference helps to favor the desired mono-alkylation.[1]

Q3: Is a protecting group strategy necessary to achieve high purity?

A3: For achieving high purity and simplifying purification, a protecting group strategy is highly recommended. By temporarily blocking one of the piperazine nitrogens, you can direct the alkylation to a specific site. The most common approach involves using the tert-butoxycarbonyl (Boc) group:

  • React 1-aminopiperazine with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the more nucleophilic secondary amine, yielding tert-butyl 4-aminopiperazine-1-carboxylate.

  • Perform the N-alkylation on the primary amino group.

  • Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).[2]

This multi-step process often proves more efficient overall by eliminating difficult chromatographic separations of structurally similar byproducts.

Section 2: Troubleshooting Guide - From Reaction Flask to Final Product

This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis and extraction.

Problem Potential Cause(s) Recommended Solution(s)
High levels of 1,4-disubstituted byproduct detected by LC-MS or NMR. 1. Incorrect stoichiometry (alkylating agent in excess). 2. Reaction temperature is too high. 3. Base is too strong, promoting second alkylation.[1]1. Control Stoichiometry: Use a precise 1:1 or slight excess of the piperazine starting material relative to the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration. 3. Optimize Conditions: Lower the reaction temperature and switch to a milder base like potassium carbonate.[1] 4. Adopt a Protecting Group Strategy: This is the most robust solution for preventing di-substitution.[2]
Product is difficult to extract from the aqueous layer, leading to low isolated yield. 1. The pH of the aqueous layer is too low; the product is protonated and water-soluble. 2. Formation of highly water-soluble quaternary ammonium salt byproducts.[1]1. Adjust pH: Before extraction, ensure the aqueous layer is strongly basic (pH 12-14) using 2M NaOH or similar to deprotonate the product amine fully. 2. Thorough Extraction: Extract multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). 3. Brine Wash: Wash the combined organic layers with brine to help break any emulsions and remove excess water.
Column chromatography yields poor separation between the product and a key byproduct. 1. The product and byproduct (e.g., the di-alkylated impurity) have very similar polarity.[1] 2. The amine product is interacting strongly with the silica gel, causing streaking.1. Optimize Mobile Phase: Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase (e.g., DCM/Methanol) to improve peak shape. 2. Alternative Purification: Consider converting the crude mixture to their hydrochloride salts and attempting purification via recrystallization. 3. Use a Different Stationary Phase: Consider using alumina or a C18 reversed-phase column if silica gel is ineffective.
Mass spectrometry shows an unexpected mass corresponding to M+16 (oxygen addition) or M-20 (HF loss). 1. M+16: The fluoroethyl group has been hydrolyzed to a hydroxyethyl group during a harsh basic workup. 2. M-20: Elimination of HF may have occurred under strong basic conditions, forming a vinyl group.1. Milder Workup: Avoid prolonged heating during the basic aqueous workup. Use a weaker base or perform the workup at a lower temperature. 2. Reaction Conditions: Ensure the reaction is not run with an excessively strong base or at a very high temperature, which could promote elimination.

Section 3: Optimized Protocols & Methodologies

The following protocols are provided as a validated starting point for synthesis and purification.

Protocol A: Synthesis via N-Boc-1-aminopiperazine (Recommended)

This protocol minimizes di-alkylation by using a protecting group.

Step 1: Protection of 1-Aminopiperazine

  • Dissolve 1-aminopiperazine (1.0 equiv.) in dichloromethane (DCM, ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperazine-1-carboxylate, which can often be used without further purification.

Step 2: N-Alkylation

  • Dissolve tert-butyl 4-aminopiperazine-1-carboxylate (1.0 equiv.) and potassium carbonate (2.0 equiv.) in acetonitrile (~0.3 M).

  • Add 1-bromo-2-fluoroethane (1.1 equiv.) to the suspension.

  • Heat the mixture to 60-70 °C and stir overnight, monitoring for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

Step 3: Deprotection and Extraction

  • Dissolve the crude product from Step 2 in DCM (~0.5 M).

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 2-4 hours.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify to pH >12 with 2M NaOH.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(2-Fluoroethyl)piperazin-1-amine. Purify by column chromatography as needed.

Protocol B: Optimized Aqueous Work-up and Extraction

This procedure is designed to maximize the recovery of the free amine and minimize impurity carryover.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Add deionized water and 2M hydrochloric acid to the residue until the pH is ~2 to dissolve all amine species.

  • Wash the acidic aqueous layer with diethyl ether or ethyl acetate to remove non-basic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide solution with vigorous stirring until the pH is >12.

  • Extract the basic aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with a saturated solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude free base.

Section 4: Visual Guides & Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common byproduct issues.

G start Analysis Shows High Byproduct Content q1 What is the primary byproduct? start->q1 is_dialkylated Di-alkylated Product (e.g., 1,4-bis) q1->is_dialkylated m/z = Product + C₂H₄F - H is_polar Polar / Water-Soluble (e.g., Quaternary Salts) q1->is_polar Product not extracting is_unexpected Unexpected Mass (e.g., Hydrolysis) q1->is_unexpected m/z ≠ Expected Byproducts cause_dialkylated Cause: - Poor Stoichiometry - Strong Base / High Temp is_dialkylated->cause_dialkylated cause_polar Cause: - Over-alkylation - Incomplete Extraction (Low pH) is_polar->cause_polar cause_unexpected Cause: - Harsh Workup Conditions (Strong Base / Heat) is_unexpected->cause_unexpected sol_dialkylated Solution: - Use Protecting Group Strategy - Slow Add Alkylating Agent - Use Milder Base (K₂CO₃) cause_dialkylated->sol_dialkylated sol_polar Solution: - Adjust Workup pH to >12 - Perform Thorough Brine Wash - Re-extract Aqueous Layer cause_polar->sol_polar sol_unexpected Solution: - Use Milder Base in Workup - Perform Workup at 0 °C - Minimize Workup Duration cause_unexpected->sol_unexpected

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(2-Fluoroethyl)piperazin-1-amine vs standard piperazine derivatives in binding assays

An In-Depth Guide to the Piperazine Scaffold: A Comparative Analysis of 4-(2-Fluoroethyl)piperazin-1-amine and Standard Derivatives in Receptor Binding Assays Introduction: The Piperazine Moiety as a Privileged Scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Piperazine Scaffold: A Comparative Analysis of 4-(2-Fluoroethyl)piperazin-1-amine and Standard Derivatives in Receptor Binding Assays

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is one of the most versatile and widely utilized scaffolds in modern drug discovery.[1][2] Its prevalence is not accidental; the piperazine ring confers a unique combination of structural rigidity and conformational flexibility, allowing it to fit effectively into a wide variety of enzyme active sites and receptor binding pockets.[3][4][5] The two nitrogen atoms act as key handles for synthetic modification, enabling chemists to meticulously tune physicochemical properties such as basicity (pKa), solubility, and lipophilicity.[1][6] This "synthetic tractability" is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing potency, selectivity, and bioavailability.[7][8]

The clinical significance of this scaffold is evidenced by its presence in numerous blockbuster drugs across diverse therapeutic areas. For instance, the anticancer agent Imatinib leverages a piperazine group to enhance kinase selectivity, while the antipsychotic Aripiprazole uses it to modulate dopamine and serotonin receptor binding.[1] This guide provides a comparative analysis of standard piperazine derivatives against a more specialized variant, 4-(2-fluoroethyl)piperazin-1-amine, exploring how subtle structural changes can profoundly impact performance in critical binding assays.

The Strategic Role of N-Substitution in Modulating Target Affinity

The biological activity of piperazine-containing molecules is largely dictated by the nature of the substituents attached to its nitrogen atoms. These substitutions govern the molecule's interaction with its biological target, influencing both affinity and selectivity.

  • Standard Piperazine Derivatives: Typically involve N-aryl, N-alkyl, or N-acyl substitutions. For example, an N-aryl substitution is common in compounds targeting G-protein coupled receptors (GPCRs), where the aromatic ring can engage in π-π stacking or hydrophobic interactions within the receptor's transmembrane domains. N-alkyl groups can be used to probe steric limits of a binding pocket and modulate basicity.

  • Introducing 4-(2-Fluoroethyl)piperazin-1-amine: The introduction of a fluoroalkyl chain, specifically a 2-fluoroethyl group, represents a strategic chemical modification. Fluorine is a unique element in medicinal chemistry; as the most electronegative atom, it can significantly alter a molecule's properties. The electron-withdrawing effect of the fluorine atom can lower the pKa of the adjacent nitrogen, reducing its basicity. This can be advantageous in avoiding off-target interactions or improving cell permeability. Furthermore, the C-F bond can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity for a specific target.

The compound 4-(2-fluoroethyl)piperazin-1-amine has been utilized as a key building block in the development of advanced therapeutic agents, such as derivatives of the tyrosine kinase inhibitor Dasatinib, where it is incorporated into PET imaging tracers to study drug-target engagement in vivo.[9]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell culture) incubate Incubate Membranes with: 1. L* only (Total Binding) 2. L* + excess unlabeled ligand (NSB) 3. L* + varying [C] (Competition) prep_membranes->incubate prep_ligands Prepare Radioligand (L*) & Test Compound (C) prep_ligands->incubate filter Rapid Vacuum Filtration (Separates bound from free L*) incubate->filter count Quantify Radioactivity on filter via Scintillation Counting filter->count calculate Calculate Specific Binding (Total - NSB) count->calculate plot Plot Competition Curve (% Specific Binding vs. Log[C]) calculate->plot determine Determine IC₅₀ and calculate Ki plot->determine

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assays

FP is a powerful, homogeneous assay technique well-suited for high-throughput screening (HTS) of compound libraries. [10][11]It is frequently used for targets like kinases and protein-protein interactions. [12][13] The principle relies on the observation that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light when excited with polarized light. When this tracer binds to a much larger protein, its tumbling is slowed dramatically, and the emitted light remains highly polarized. A test compound that competes with the tracer for the binding site will displace it, causing a decrease in fluorescence polarization.

Caption: Principle of a competitive Fluorescence Polarization assay.

Resonance Energy Transfer (RET) Assays: FRET and BRET

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for monitoring protein-protein interactions (PPIs) in real-time within living cells. [14][15]They can be adapted to screen for small molecules that either disrupt or stabilize these interactions.

  • Principle: Both techniques rely on the non-radiative transfer of energy between a donor and an acceptor molecule when they are in very close proximity (typically <10 nm). [16] * In FRET , an external light source excites a donor fluorophore (e.g., CFP), which then transfers energy to an acceptor fluorophore (e.g., YFP), causing the acceptor to emit light. [15] * In BRET , the energy donor is a luciferase (e.g., Renilla luciferase) that generates light by oxidizing a substrate (e.g., coelenterazine), and this energy is transferred to a fluorescent protein acceptor (e.g., YFP). BRET has the advantage of lower background noise as it does not require external excitation. [17][18] A piperazine derivative could be screened for its ability to modulate the FRET/BRET signal between two interacting proteins, indicating its potential as a PPI inhibitor or stabilizer.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol outlines a standard procedure for determining the Ki of a test compound at a GPCR target using membranes from cells overexpressing the receptor.

Materials:

  • Receptor membrane preparation (stored at -80°C)

  • Radioligand (e.g., ³H-labeled antagonist) specific for the target receptor

  • Unlabeled ligand for determining non-specific binding (NSB)

  • Test compounds (e.g., 4-(2-fluoroethyl)piperazin-1-amine, standard derivatives) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)

  • Cell harvester and vacuum filtration system

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired final concentration (typically 10-50 µg protein per well). Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of radioligand (at a concentration near its Kd).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of unlabeled ligand (e.g., 1000x Ki), and 50 µL of radioligand.

    • Competition Wells: Add 150 µL of membranes, 50 µL of the test compound dilution, and 50 µL of radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation. [19]4. Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. The bound radioligand will be trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand. [19]6. Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Data Acquisition: Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter. [20]8. Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Competition Assay for Kinase Inhibitors

This protocol describes a method to screen for inhibitors of a protein kinase using a fluorescently labeled tracer.

Materials:

  • Purified recombinant kinase protein

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • Test compounds (e.g., piperazine derivatives) in DMSO

  • FP Assay Buffer: e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, pH 8.0 [13]* Black, low-volume 384-well plates with a non-binding surface

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase and fluorescent tracer in FP assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup (in a 384-well plate):

    • "Low Polarization" Control Wells (Tracer only): Add tracer solution and buffer.

    • "High Polarization" Control Wells (Tracer + Protein): Add tracer solution, protein solution, and DMSO (vehicle control).

    • Test Wells: Add tracer solution, protein solution, and the test compound dilution.

  • Incubation: Mix the plate by shaking for 5 minutes and incubate at room temperature for a set period (e.g., 1-3 hours) to allow the binding to reach equilibrium. [12]4. Data Acquisition: Read the plate on an FP-capable plate reader. The instrument will measure the polarization in millipolarization (mP) units.

  • Analysis:

    • The assay window is determined by the difference between the high and low mP controls.

    • Calculate the percent inhibition for each test compound concentration relative to the controls.

    • Plot percent inhibition versus the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in the FP signal.

Conclusion and Future Outlook

The piperazine scaffold remains an undeniably "privileged" structure in medicinal chemistry, offering a robust and synthetically flexible framework for drug design. [1][2][8]Standard derivatization strategies have led to a multitude of successful therapeutics. The exploration of less common modifications, such as the introduction of a 2-fluoroethyl group in 4-(2-fluoroethyl)piperazin-1-amine, represents a rational design strategy to fine-tune physicochemical and pharmacological properties.

While direct comparative binding data for this specific molecule is not yet prevalent in the public domain, established principles of medicinal chemistry allow us to predict its behavior. The introduction of the fluoroethyl moiety is expected to decrease basicity, increase metabolic stability, and provide a unique hydrogen bond acceptor, all of which can be strategically exploited to enhance binding affinity and selectivity.

The robust and varied methodologies available for assessing ligand-target interactions, from the gold-standard radioligand assays to high-throughput fluorescence polarization techniques, provide the necessary tools for researchers to experimentally validate these predictions. As drug discovery programs continue to demand compounds with increasingly refined properties, the systematic exploration of novel piperazine derivatives, guided by sound structure-activity relationship principles and validated by rigorous binding assays, will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Preprints.org.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). MDPI.
  • Fluorescence Polarization Assay Kits. BPS Bioscience.
  • [Detection of protein-protein interactions by FRET and BRET methods]. (2014). Klin Onkol.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC.
  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PMC.
  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020, September 20). PMC.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC.
  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015, July 29). PLOS One.
  • GPCR-radioligand binding assays. PubMed.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies.
  • Developments in FRET- and BRET-Based Biosensors. (2022, October 20). MDPI.
  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. (2025, September 19). MDPI.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
  • PI3-Kinase Activity Fluorescence Polarization Assay. Echelon Biosciences.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • Binding affinities of the piperazine and piperazinone ligands 5a-8b and... ResearchGate.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). International Journal of Research & Review.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
  • Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PubMed.
  • 4-(2-fluoroethyl)piperazin-1-amine — Chemical Substance Information. NextSDS.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth. (2023, August 30). Journal of Medicinal Chemistry.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019, October 31). MDPI.
  • [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (2008, August 30). NCBI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Fluoroethyl)piperazin-1-amine

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Fluoroethyl)piperazin-1-amine, a fluorinated piperazine derivative. The procedures outlined below are grounded in established safety protocols for handling piperazine compounds and fluorinated organic molecules, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

4-(2-Fluoroethyl)piperazin-1-amine, while a specific derivative, is expected to share a hazard profile with its parent compound, piperazine. Piperazine is a corrosive substance that can cause severe skin burns and eye damage[1][2]. It is also harmful if swallowed[1][2]. The presence of the fluoroethyl group introduces considerations related to the disposal of fluorinated organic compounds, which can produce hazardous byproducts such as hydrogen fluoride upon incomplete combustion[3]. Therefore, a cautious and informed approach to disposal is paramount.

Core Principles of Disposal

The fundamental principle for the disposal of 4-(2-Fluoroethyl)piperazin-1-amine is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[4]. All disposal activities must comply with local, state, and federal regulations[1][2].

Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel through the safe handling and disposal of 4-(2-Fluoroethyl)piperazin-1-amine waste, including pure compound, contaminated solutions, and spill cleanup materials.

Personal Protective Equipment (PPE)

Before handling any waste containing 4-(2-Fluoroethyl)piperazin-1-amine, it is imperative to wear appropriate PPE to prevent personal exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield[5].

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart for specific breakthrough times[6][7][8][9].

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn[5][6].

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[1][6].

Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all 4-(2-Fluoroethyl)piperazin-1-amine waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-(2-Fluoroethyl)piperazin-1-amine". Include the approximate concentration and any other components in the waste stream.

  • Waste Streams:

    • Solid Waste: Collect unused or expired 4-(2-Fluoroethyl)piperazin-1-amine and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in the designated solid waste container.

    • Liquid Waste: Collect all aqueous and organic solutions containing 4-(2-Fluoroethyl)piperazin-1-amine in a designated liquid waste container. Do not mix with incompatible waste streams.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill[10].

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team[6][10].

  • Contain the Spill: For minor spills, contain the liquid by creating a dike with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[11][12].

  • Neutralization (for acidic or basic solutions): If the spilled material is in an acidic or basic solution, it can be cautiously neutralized. For acidic spills, use a weak base like sodium bicarbonate. For basic spills, use a weak acid like citric acid[11]. Use pH paper to confirm neutralization.

  • Absorb and Collect: Once contained and neutralized, absorb the spilled material with an inert absorbent. Carefully scoop the absorbed material into the designated hazardous waste container[10][11][12].

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution. A solution of soap and water is generally effective for small residual amounts. For more thorough decontamination, a dilute solution of sodium hypochlorite may be used, followed by a water rinse[1]. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) office or a certified waste management contractor[13][14].

  • Professional Disposal: Your institution's EHS office will coordinate the transport and disposal of the waste. The primary method for the destruction of fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride that may be generated[3][15][16].

Data Summary Table

ParameterGuidelineSource
Personal Protective Equipment Chemical safety goggles, face shield, chemically resistant gloves, lab coat.[5][6]
Waste Container Material High-Density Polyethylene (HDPE) or other compatible material.
Spill Absorbent Material Inert materials such as vermiculite, sand, or commercial spill pillows.[11][12]
Decontamination Solution Soap and water; dilute sodium hypochlorite solution.[1]
Final Disposal Method High-temperature incineration by a licensed facility.[3][15][16]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal PPE 1. Don Personal Protective Equipment Segregate 2. Segregate Waste (Solid & Liquid) PPE->Segregate Label 3. Label Container 'Hazardous Waste' Segregate->Label Store 8. Store Securely Label->Store Alert 4. Alert Personnel Contain 5. Contain Spill Alert->Contain Absorb 6. Absorb & Collect Contain->Absorb Decontaminate 7. Decontaminate Area Absorb->Decontaminate Decontaminate->Segregate Dispose of cleanup materials EHS 9. Arrange Pickup by Licensed Contractor Store->EHS Incinerate 10. High-Temperature Incineration EHS->Incinerate

Caption: Disposal workflow for 4-(2-Fluoroethyl)piperazin-1-amine.

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. Available from: [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available from: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available from: [Link]

  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • s d fine-chem limited. piperazine anhydrous Safety Data Sheet. Available from: [Link]

  • The University of Queensland. Chemical Spill and Response Guideline. Available from: [Link]

  • GOV.UK. How to dispose of industrial solvents that contain F gas. Available from: [Link]

  • REMONDIS Industrie Service. Managing waste chemicals. Available from: [Link]

  • University of North Carolina at Charlotte. CHEMICAL SPILL PROCEDURES. Available from: [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Available from: [Link]

  • Uniprox. PLUSERIES 25 Second Curative, PLUSERIES 60 Second Curative, PLUSERIES Composite Curative Safety Data Sheet. Available from: [Link]

  • NextSDS. 4-(2-fluoroethyl)piperazin-1-amine — Chemical Substance Information. Available from: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available from: [Link]

  • PubChem. N-[(2S)-3-(4-aminophenyl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-4-[[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]amino]pyridine-3-sulfonamide. Available from: [Link]

  • Industrial Specialties Mfg. Chemical Compatibility Chart. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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